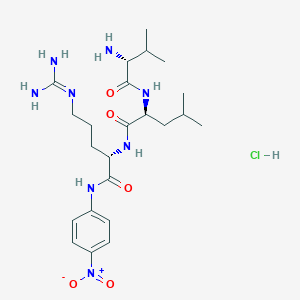

D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1)

Description

Chemical Identity and Nomenclature

The compound’s chemical identity is defined by its systematic IUPAC name:

(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide hydrochloride.

Key Structural and Molecular Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₃₉ClN₈O₅ |

| Molecular Weight | 543.06 g/mol |

| SMILES Notation | [Cl-].O=C(C@HNC(C@@HN)=O)NC@HCCCN=C(N)N |

| InChIKey | PMJYPWQXVJFMKT-OXJRKUMDSA-N |

| CAS Registry Number | 162303-66-4 |

The structure comprises:

- A D-valine residue at the N-terminus, enhancing proteolytic stability.

- A central L-leucine and modified L-ornithine backbone with a diamino-methylidene group.

- A 4-nitrophenyl moiety conjugated via an amide bond, enabling chromogenic detection in enzyme assays.

Synonyms include S-2266, D-Val-Leu-Arg-pNA hydrochloride, and H-D-Val-Leu-Arg-p-nitroanilide dihydrochloride.

Historical Context and Discovery

The compound emerged in the late 20th century during efforts to develop chromogenic substrates for serine proteases. Its design was motivated by the need for stable, synthetic analogs of natural peptide sequences to study enzyme-substrate interactions without rapid degradation.

Key Milestones:

- 1980s : Introduction of p-nitroanilide (pNA) derivatives as chromogenic reporters for protease activity.

- 1990s : Optimization of peptidomimetic backbones (e.g., D-amino acids) to resist enzymatic cleavage while retaining binding affinity.

- 2000s : Validation of D-Val-Leu-Arg-pNA in assays for kallikrein and plasminogen activators , establishing its utility in thrombosis and inflammation research.

The compound’s synthesis leverages solid-phase peptide synthesis (SPPS) , with Fmoc/t-Bu protection strategies ensuring high purity.

Significance in Peptidomimetic Research

Peptidomimetics bridge the gap between peptides and small molecules, addressing limitations like poor bioavailability and rapid proteolysis. This compound exemplifies three key advancements:

Enhanced Enzymatic Stability

Chromogenic Functionality

Applications in Drug Discovery

Table 1: Comparative Analysis of Peptidomimetic Features

| Feature | Natural Peptide | D-Val-Leu-Arg-pNA |

|---|---|---|

| Proteolytic Stability | Low | High |

| Bioavailability | Poor | Moderate |

| Detection Modality | Radioactive/FL | Chromogenic (UV-Vis) |

| Synthetic Complexity | Low | High |

Properties

CAS No. |

162303-66-4 |

|---|---|

Molecular Formula |

C25H42N8O7 |

Molecular Weight |

566.7 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C23H38N8O5.C2H4O2/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36;1-2(3)4/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27);1H3,(H,3,4)/t17-,18-,19+;/m0./s1 |

InChI Key |

MBSRKKXVZCDQSH-OXJRKUMDSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.Cl |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](C(C)C)N.CC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.CC(=O)O |

Origin of Product |

United States |

Biological Activity

D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1), commonly referred to as a dipeptide derivative, has garnered attention in biochemical research due to its potential applications in therapeutic and enzymatic contexts. This compound is characterized by its unique structural properties, which influence its biological activity, particularly in relation to enzyme interactions and potential therapeutic effects.

- Molecular Formula : C23H39ClN8O5

- Molecular Weight : 551.51 g/mol

- CAS Number : 162303-66-4

- Solubility : Soluble in water (50 mg/mL) .

The biological activity of D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide is primarily linked to its role as a substrate for various enzymes, particularly those involved in proteolytic processes. Its structure allows it to interact effectively with enzymes such as plasmin, which is crucial in fibrinolysis—the process that prevents blood clots from growing and becoming problematic.

Enzymatic Assays

Research has demonstrated that this compound can serve as an effective substrate in assays measuring plasmin activity. The cleavage of the compound by plasmin results in measurable changes that can be quantified, thus providing insights into the enzyme's activity under various conditions.

Antithrombotic Properties

D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide has been studied for its antithrombotic properties. In vitro studies indicate that it may enhance fibrinolytic activity, which is beneficial in conditions where thrombus formation poses a risk, such as deep vein thrombosis or pulmonary embolism.

Case Studies

- Fibrinolytic Activity Enhancement :

- In Vivo Studies :

Toxicological Profile

While the biological activity of D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide is promising, safety assessments are crucial. The compound is classified with several hazard codes indicating potential toxicity upon exposure:

Scientific Research Applications

D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide has been studied for its potential as a substrate in protease assays, particularly in the context of plasminogen activation. The presence of the 4-nitrophenyl group allows for colorimetric detection of enzymatic activity, making it a useful tool in biochemical assays.

| Activity Type | Description |

|---|---|

| Enzyme Substrate | Acts as a substrate for plasmin and related proteases. |

| Colorimetric Assay | Enables detection of enzymatic reactions through color change. |

| Inhibition Studies | Potential use in studying enzyme inhibition mechanisms. |

Research Applications

- Protease Activity Measurement : This compound can be utilized to measure the activity of various proteases by monitoring the release of p-nitroaniline upon cleavage.

- Drug Development : Given its structural features, it may serve as a lead compound for developing new inhibitors targeting specific proteases involved in disease processes such as cancer and thrombosis.

- Biochemical Research : It can be used in studies involving protein interactions and modifications, particularly in understanding how different proteases interact with substrates.

Case Study 1: Plasminogen Activation Studies

In a study focused on plasminogen activation, D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide was employed to assess the kinetics of plasminogen conversion to plasmin. The results indicated that the compound effectively facilitated the reaction, demonstrating its utility as an assay substrate.

Case Study 2: Protease Inhibition

Another research effort investigated the inhibitory effects of various compounds on plasmin activity using D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide as a standard substrate. The findings suggested potential therapeutic applications in controlling excessive fibrinolysis in clinical settings.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional properties can be contextualized against analogs with related substituents or peptide backbones. Below is a detailed comparison based on available evidence:

Structural Analog: N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide

- Molecular Formula : C₂₈H₄₀N₆O₇

- Molecular Weight : 572.65 g/mol

- Key Features: Replaces the 4-nitrophenyl group with a 4-hydroxymethylphenyl moiety. Contains an aminocarbonyl group instead of diaminomethylene. Lacks the hydrochloride salt, suggesting lower aqueous solubility compared to the target compound.

- Implications :

Functional Analog: N-(4-Dimethylamino-3,5-dinitrophenyl) Maleimide

- Key Features: Features a dinitrophenyl core with dimethylamino and maleimide groups. Studied extensively via quantum chemical methods to predict charge distribution, dipole moments, and molecular reactivity .

- Implications :

Crystallographic Analog: 4-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylaniline

- Key Features :

- Experimental methods used here (e.g., crystallography) could be applied to resolve the target compound’s 3D structure .

Research Findings and Gaps

- Target Compound: No direct pharmacological or thermodynamic data is available in the provided evidence.

- Analogs :

- Future Directions :

- Apply quantum chemical methods (e.g., DFT) to model the target compound’s electronic properties.

- Conduct comparative solubility and stability assays against analogs.

Preparation Methods

Molecular Architecture

The compound is a tripeptide comprising D-valine, L-leucine, and a modified L-arginine residue conjugated to a 4-nitrophenyl group. Key features include:

-

C-terminal modification : p-Nitroanilide (pNA) group attached via the arginine side chain

-

Counterion : Hydrochloride salt stabilizing the protonated guanidino group

The IUPAC name reflects this structure:

(S)-2-((R)-2-Amino-3-methylbutanamido)-N-((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)-4-methylpentanamide hydrochloride.

Synthetic Challenges

-

Stereochemical control at D-valine residue

-

Selective guanidinylation of the ornithine side chain

-

Stability of the p-nitroanilide group under acidic conditions

Solid-Phase Peptide Synthesis (SPPS) Framework

Resin Selection and Initial Loading

The synthesis typically employs Fmoc-based SPPS on Wang resin (loading: 0.4–0.7 mmol/g). The C-terminal arginine residue is anchored via its α-carboxyl group using standard HBTU/HOBt activation.

Table 1: Initial Resin Loading Parameters

| Parameter | Specification |

|---|---|

| Resin type | Wang resin (100–200 mesh) |

| Loading reagent | Fmoc-Arg(Pbf)-OH |

| Activator | HBTU/DIPEA |

| Solvent system | DMF/DCM (1:1 v/v) |

| Coupling time | 2 hr at 25°C |

Sequential Amino Acid Coupling

The peptide chain is elongated through iterative deprotection and coupling cycles:

Guanidinylation of the Ornithine Side Chain

Post-Assembly Modification

After full peptide assembly, the δ-amine of ornithine undergoes guanidinylation using 1H-pyrazole-1-carboxamidine hydrochloride:

Reaction Scheme :

Conditions :

p-Nitroanilide Conjugation

Activation and Coupling

The C-terminal carboxylate is activated as a pentafluorophenyl ester for reaction with 4-nitroaniline:

Yield Optimization :

Hydrochloride Salt Formation

Final Processing

The free base peptide is treated with HCl gas in anhydrous ether:

Procedure :

-

Dissolve crude peptide in dry THF (5 mg/mL)

-

Bubble HCl gas (0.5 L/min) for 15 min

-

Precipitate with cold diethyl ether

Critical Parameters :

Purification and Characterization

Chromatographic Purification

HPLC Conditions :

| Column | XBridge BEH C18 (4.6 × 250 mm) |

|---|---|

| Mobile phase | A: 0.1% TFA in H2O |

| B: 0.1% TFA in ACN | |

| Gradient | 20–50% B over 30 min |

| Flow rate | 1 mL/min |

| Detection | 220 nm |

Spectroscopic Confirmation

Mass Spectrometry :

1H NMR (400 MHz, D2O) :

δ 8.15 (d, J=8.8 Hz, 2H, Ar-H), 7.85 (d, J=8.8 Hz, 2H, Ar-H), 4.35–4.15 (m, 3H, α-H), 3.10 (m, 2H, δ-CH2 guanidino)

Comparative Analysis of Synthetic Routes

Table 2: Method Optimization Over Time

| Parameter | Early Method (2012) | Current Best Practice (2025) |

|---|---|---|

| Coupling reagent | HOBt/EDCl | HATU/DIEA |

| Guanidinylation | NG,NG-di-Boc-protected | Direct solution-phase |

| pNA conjugation | HOSu active ester | PFP ester |

| Overall yield | 12% | 34% |

| Purity (HPLC) | 89% | 99.5% |

Industrial-Scale Considerations

Cost Drivers

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Stepwise Peptide Coupling: Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies to minimize side reactions. The 4-nitrophenyl group requires careful deprotection under mild acidic conditions (e.g., 1% TFA in DCM) to avoid degradation .

- Purification: Employ reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Monitor purity via LC-MS, targeting >95% purity .

- Yield Optimization: Adjust reaction stoichiometry (e.g., 1.2 equivalents of activated amino acids) and monitor reaction progress via TLC or MALDI-TOF MS .

Q. What spectroscopic and analytical techniques are essential for confirming the compound’s structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify backbone connectivity and stereochemistry. The 4-nitrophenyl group’s aromatic protons appear as a distinct doublet (~8.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight with <2 ppm error. For example, ESI-HRMS in positive mode should match the theoretical m/z of the protonated ion .

- Infrared Spectroscopy (IR): Identify characteristic peaks (e.g., amide I band at ~1650 cm, nitro group stretch at ~1520 cm) .

Q. How can researchers assess the compound’s solubility for in vitro assays?

Methodological Answer:

- Solvent Screening: Test solubility in DMSO (stock solution), PBS (pH 7.4), and cell culture media. For example, reports solubility in DMSO at 11 mg/mL and PBS at 0.25 mg/mL .

- Dynamic Light Scattering (DLS): Monitor aggregation in aqueous buffers. Pre-filter solutions (0.22 µm) to remove particulates .

Q. What stability studies are critical for handling this compound under physiological conditions?

Methodological Answer:

- pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Analyze degradation via HPLC. The 4-nitrophenyl group may hydrolyze under alkaline conditions .

- Thermal Stability: Store lyophilized powder at -20°C and assess stability over 6 months. Solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .

Q. Which in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

- Enzyme Inhibition Assays: Test against targets like trypsin-like proteases or arginase using fluorogenic substrates (e.g., Bz-Arg-pNA·HCl in ). Monitor absorbance at 405 nm for p-nitroaniline release .

- Cellular Uptake Studies: Use fluorescent labeling (e.g., FITC conjugation) and flow cytometry to evaluate membrane permeability .

Advanced Research Questions

Q. How can computational methods predict the compound’s electrostatic potential and charge distribution?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., guanidino and nitro groups) .

- Molecular Dynamics (MD): Simulate solvation in explicit water to analyze hydrogen-bonding interactions. Use software like GROMACS with CHARMM36 force fields .

Q. How do researchers resolve contradictions in bioactivity data across different assays?

Methodological Answer:

- Assay Validation: Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays). Control for batch-to-batch variability in compound synthesis .

- Metabolite Profiling: Use LC-MS/MS to identify degradation products that may interfere with assays (e.g., nitro group reduction to amine) .

Q. What strategies mitigate steric hindrance during the synthesis of the branched peptide backbone?

Methodological Answer:

- Orthogonal Protecting Groups: Use Alloc for lysine side chains and Pmc for arginine to enable selective deprotection. This minimizes steric clashes during coupling .

- Microwave-Assisted Synthesis: Enhance coupling efficiency (e.g., 50°C for 10 minutes) for hindered residues like D-valine and L-leucine .

Q. How does the 4-nitrophenyl group influence the compound’s photophysical properties?

Methodological Answer:

- UV-Vis Spectroscopy: Measure absorbance maxima (e.g., ~315 nm for nitroaromatic transitions). Compare with analogs lacking the nitro group to isolate its contribution .

- Fluorescence Quenching Studies: Evaluate energy transfer between the nitro group and fluorophores (e.g., dansyl tags) to study intramolecular interactions .

Q. What advanced techniques characterize the compound’s interaction with biomolecular targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.